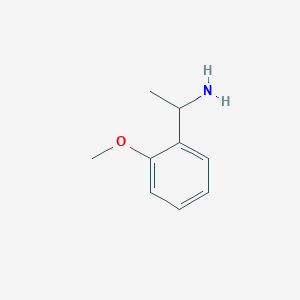

1-(2-Methoxyphenyl)ethanamine

Description

The exact mass of the compound 1-(2-Methoxy-phenyl)-ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQOHAPVLVQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383190 | |

| Record name | 1-(2-Methoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-74-3 | |

| Record name | 1-(2-Methoxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2-Methoxyphenyl)ethanamine properties

An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine: Properties, Synthesis, and Applications in Asymmetric Synthesis

Introduction

(R)-1-(2-Methoxyphenyl)ethanamine is a chiral amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where the stereochemical purity of a molecule is often paramount to its biological activity and safety profile.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of (R)-1-(2-Methoxyphenyl)ethanamine, with a focus on its role as a chiral resolving agent and a precursor for complex molecular architectures.

The significance of this compound lies in its stereogenic center, which allows it to be employed in asymmetric synthesis to control the formation of a specific enantiomer of a target molecule.[1] It serves as a powerful tool for chemists to introduce chirality, either by acting as a temporary chiral auxiliary to direct a stereoselective reaction or by separating racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts.[1][2][3]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-1-(2-Methoxyphenyl)ethanamine is fundamental to its effective use in a laboratory setting. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [4][5][6][7] |

| Molecular Weight | 151.21 g/mol | [4][5][6][7] |

| CAS Number | 68285-23-4 | [4][5][8][9][10] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 118 °C at 17 mmHg | [9] |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 9.13 ± 0.10 | [9] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [9][11] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [9] |

| Sensitivity | Air sensitive | [9] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (R)-1-(2-Methoxyphenyl)ethanamine. Available spectral data includes ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[4][6]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals corresponding to the nine carbon atoms. One would expect to see four signals in the aromatic region (approx. 110-160 ppm), a signal for the methoxy carbon (approx. 55 ppm), and signals for the two carbons of the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and strong C-O stretching for the methoxy ether group (around 1240 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 151, consistent with its molecular formula.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(2-Methoxyphenyl)ethanamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (R)-enantiomer.

General Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A common and efficient method for preparing the racemic amine is through the reductive amination of 2-methoxyacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Caption: Workflow for the chiral resolution of this compound.

Applications in Drug Development and Asymmetric Synthesis

The high enantiomeric purity achievable for (R)-1-(2-Methoxyphenyl)ethanamine makes it a critical component in the synthesis of chiral pharmaceuticals and fine chemicals.

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. 12-1-(2-Methoxyphenyl)ethanamine can be reacted with an achiral substrate, such as a carboxylic acid, to form an amide. The steric and electronic properties of the chiral amine then direct the approach of a reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. After the reaction, the auxiliary can be cleaved and recovered.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-1-(2-Methoxyphenyl)ethanamine | C9H13NO | CID 853083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. (R)-1-(2-Methoxyphenyl)ethylamine CAS#: 68285-23-4 [amp.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

(S)-1-(2-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 68285-24-5 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol

Introduction: The Strategic Importance of a Chiral Amine

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center adjacent to a phenyl ring bearing a sterically influential ortho-methoxy group, makes it a valuable chiral building block and resolving agent in asymmetric synthesis.[1][2][] The precise spatial arrangement of its functional groups allows for a high degree of stereochemical control in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (S)-1-(2-Methoxyphenyl)ethanamine is fundamental to its effective application in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 68285-24-5 | [4] |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| Appearance | Liquid | General chemical supplier data |

| Density (predicted) | 1.003 ± 0.06 g/cm³ | |

| Water Solubility (predicted) | 22 g/L | |

| pKa (predicted) | 9.5 ± 0.1 |

Spectroscopic Characterization:

-

¹H NMR: The proton spectrum is expected to show a doublet for the methyl group (CH₃) around 1.3-1.5 ppm, a quartet for the methine proton (CH-NH₂) between 4.0-4.3 ppm, and a singlet for the methoxy group (OCH₃) protons around 3.8-3.9 ppm. The aromatic protons will appear as a multiplet in the 6.8-7.3 ppm region. The amine (NH₂) protons will likely present as a broad singlet.

-

¹³C NMR: The carbon spectrum will feature distinct signals for the methyl, methine, and methoxy carbons, as well as characteristic signals for the aromatic carbons, including the carbon bearing the methoxy group at a downfield shift.

Synthesis and Enantiomeric Resolution: A Two-Stage Approach

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)ethanamine is typically achieved through a two-step process: first, the synthesis of the racemic amine, followed by chiral resolution to isolate the desired (S)-enantiomer.

Stage 1: Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A common and robust method for the synthesis of the racemic amine is the reductive amination of the corresponding ketone, 2'-methoxyacetophenone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a well-established one-pot procedure for this transformation.[7][8][9]

Reaction Scheme: Leuckart Reaction

Experimental Protocol: Leuckart Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-methoxyacetophenone (1 equivalent) and ammonium formate (3-4 equivalents).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add a 10-20% aqueous solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the mixture and make it basic (pH > 10) with a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by vacuum distillation.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic amine into its constituent enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent.[10][11] L-(-)-Tartaric acid is a cost-effective and frequently used resolving agent for chiral amines.[12] The principle lies in the differential solubility of the two diastereomeric salts formed, ((S)-amine-(L)-tartrate and (R)-amine-(L)-tartrate), allowing for their separation by fractional crystallization.[11][12]

// Nodes RacemicAmine [label="Racemic (R/S)-Amine\n(this compound)", fillcolor="#F1F3F4"]; ResolvingAgent [label="Add Chiral Resolving Agent\n(L-(-)-Tartaric Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Formation of Diastereomeric Salts\n((S)-Amine-(L)-Tartrate & (R)-Amine-(L)-Tartrate)", fillcolor="#FBBC05"]; Crystallization [label="Fractional Crystallization\n(e.g., in Methanol)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; LessSoluble [label="Less Soluble Diastereomer\n((S)-Amine-(L)-Tartrate)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MoreSoluble [label="More Soluble Diastereomer\n(in Mother Liquor)", shape=box, fillcolor="#F1F3F4"]; Liberation [label="Liberation of Free Amine\n(Base Treatment, e.g., NaOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAmin [label="(S)-1-(2-Methoxyphenyl)ethanamine\n(Desired Enantiomer)", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RacemicAmine -> ResolvingAgent [label="React with"]; ResolvingAgent -> Diastereomers; Diastereomers -> Crystallization; Crystallization -> Filtration; Filtration -> LessSoluble [label="Solid"]; Filtration -> MoreSoluble [label="Filtrate"]; LessSoluble -> Liberation; Liberation -> SAmin [label="Isolate"]; }

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR spectrum [chemicalbook.com]

- 6. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR [m.chemicalbook.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral_resolution [chemeurope.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest to researchers in organic synthesis and medicinal chemistry. The document begins by establishing its fundamental physicochemical properties, centered on a precise molecular weight of 151.21 g/mol .[1][2][3] It further delves into a detailed, field-proven protocol for its synthesis via reductive amination, elucidating the chemical principles that govern the reaction. The guide explores the compound's critical role as a chiral building block, resolving agent, and a versatile precursor for developing complex molecular architectures, particularly in the context of pharmacologically active agents.[4][5] Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This paper is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Core Physicochemical Properties and Structural Analysis

This compound is a primary amine featuring a chiral center at the carbon atom adjacent to the amino group. Its structure, comprising a methoxy-substituted benzene ring, imparts specific electronic and steric characteristics that are crucial for its reactivity and utility in synthesis.[4][5]

The molecular weight, a cornerstone of stoichiometric calculations in synthesis, has been computationally determined to be 151.21 g/mol .[1][2][3][6] This value is derived from its molecular formula, C₉H₁₃NO.[1][2][3] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 151.21 g/mol | [1][2][3][6] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Density | ~1.003 g/cm³ (Predicted) | [6][7] |

| Boiling Point | 118°C / 17 mmHg | [6][7] |

| CAS Number | 40023-74-3 (Racemic) | [2] |

| 68285-23-4 ((R)-enantiomer) | [1] | |

| 68285-24-5 ((S)-enantiomer) | [3][6] | |

| Solubility | Soluble in water (22 g/L), Dimethyl Sulfoxide (DMSO) | [6][7] |

| pKa | 9.13 ± 0.10 (Predicted) | [7] |

Structural Insights:

-

Chiral Center: The stereogenic carbon (the ethyl carbon bonded to the amine) allows the molecule to exist as two non-superimposable mirror images: (R)- and (S)-enantiomers.[4] This chirality is the foundation of its use in asymmetric synthesis, where controlling stereochemistry is paramount for achieving desired biological activity.[4]

-

Amine Group: The primary amine (-NH₂) is a nucleophilic and basic center, readily participating in reactions such as acylation, alkylation, and imine formation. Its basicity (pKa ≈ 9.13) is typical for a primary alkylamine.[7]

-

2-Methoxy Group: The methoxy group (-OCH₃) at the ortho position of the phenyl ring is an electron-donating group. It influences the electronic properties of the aromatic ring and can sterically hinder reactions at adjacent positions. Its presence also impacts the compound's polarity and solubility.[4]

Synthesis Protocol: Reductive Amination of 2-Methoxyacetophenone

One of the most direct and reliable methods for synthesizing this compound is the reductive amination of 2-methoxyacetophenone. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target amine. This protocol is designed to be self-validating through monitoring of the reaction progress via Thin Layer Chromatography (TLC).

Experimental Workflow: Synthesis via Reductive Amination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Methoxyacetophenone

-

Ammonium Acetate

-

Methanol (Anhydrous)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Hydrochloric Acid (1M)

-

Sodium Hydroxide (3M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in anhydrous methanol.

-

Causality: Ammonium acetate serves as the ammonia source. A large excess is used to drive the equilibrium towards the formation of the imine intermediate, according to Le Châtelier's principle. Methanol is an effective polar protic solvent for all reactants.

-

-

Imine Formation: Heat the mixture to reflux for 1-2 hours. Monitor the conversion of the starting ketone to the imine by TLC.

-

Causality: Heating provides the activation energy for the condensation reaction, where the ketone carbonyl reacts with ammonia to form a hemiaminal, which then dehydrates to the imine.

-

-

Reduction: Cool the reaction mixture to room temperature. In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). Cautiously adjust the pH to 6-7 by the dropwise addition of 1M HCl.

-

Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone starting material. This selectivity prevents wasteful reduction of the unreacted ketone. The reaction is more efficient on the protonated iminium ion.

-

-

Reaction Completion: Stir the mixture at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.

-

Workup and Extraction: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 3M NaOH until the aqueous layer is strongly basic (pH > 10).

-

Causality: Basification deprotonates the ammonium salt of the product amine, rendering it a free base that is soluble in organic solvents and enabling its extraction from the aqueous phase.

-

-

Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude amine can be purified further by vacuum distillation or column chromatography if high purity is required.

Core Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chemical intermediate, particularly leveraging its chiral nature.

Key Application Areas:

-

Chiral Resolving Agent: The racemic amine can be resolved into its pure (R) and (S) enantiomers. These enantiomerically pure amines are then used to separate racemic mixtures of chiral acids by forming diastereomeric salts, which can be separated by crystallization.[4]

-

Chiral Auxiliary: An enantiopure form of the amine can be temporarily attached to a non-chiral molecule to direct a subsequent reaction to occur stereoselectively, after which the auxiliary is cleaved. This is a powerful strategy for controlling stereochemistry in complex syntheses.[4]

-

Precursor for Pharmaceutical Scaffolds: The phenethylamine backbone is a common structural motif in a vast number of centrally active compounds, including stimulants and psychedelics (e.g., the 2C family of drugs).[8][9] While this compound itself is not a regulated substance, its derivatives are foundational in the synthesis of novel research chemicals and potential therapeutic agents targeting the central nervous system.[5][8]

-

Ligand Synthesis: Derivatives of this compound have been utilized to develop potential ligands for radioiodinated antagonists, which are used for the in vivo imaging of serotonin 5-HT1A receptors.[7]

Caption: The role of this compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[10][11][12]

Trustworthiness Through Self-Validating Safety Protocols: Adherence to the following protocols is mandatory to ensure user safety and experimental integrity.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]

Handling Procedures:

-

Avoid all direct contact with the substance.[10]

-

Do not breathe vapors or mists.[11]

-

Wash hands thoroughly after handling.[10]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

-

The compound is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[10]

Conclusion

This compound is a fundamentally important chemical reagent whose utility is defined by its precise molecular weight of 151.21 g/mol and its chiral nature. Its synthesis is readily achievable through standard organic chemistry techniques like reductive amination. For researchers in drug development and asymmetric synthesis, this compound serves as an invaluable tool—a chiral resolving agent, a stereodirecting auxiliary, and a foundational scaffold for building the complex molecules that may become the next generation of therapeutics. Its effective use, however, is contingent upon a thorough understanding of its properties and strict adherence to safety protocols.

References

-

PubChem. (R)-1-(2-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

ChemBK. (S)-1-(2-METHOXYPHENYL)ETHANAMINE. ChemBK. [Link]

-

Molbase. 1-(2-methoxyphenyl)ethan-1-amine. Molbase. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PubMed. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. National Library of Medicine. [Link]

-

Wikipedia. 2C-B. Wikipedia. [Link]

-

Federal Register. Established Aggregate Production Quotas for Schedule I and II Controlled Substances. Federal Register. [Link]

Sources

- 1. (R)-1-(2-Methoxyphenyl)ethanamine | C9H13NO | CID 853083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 40023-74-3(1-(2-methoxyphenyl)ethan-1-amine) | Kuujia.com [kuujia.com]

- 6. chembk.com [chembk.com]

- 7. (R)-1-(2-Methoxyphenyl)ethylamine CAS#: 68285-23-4 [amp.chemicalbook.com]

- 8. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. We will delve into its chemical structure, stereochemistry, and physicochemical properties. Detailed methodologies for its synthesis via reductive amination and subsequent chiral resolution are presented, with an emphasis on the underlying chemical principles that guide these processes. Furthermore, the critical role of this molecule as a key building block in the synthesis of complex pharmaceutical agents is highlighted, with a specific focus on its application in the production of the atypical antipsychotic, Asenapine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1][2] Its structure features a phenyl ring substituted with a methoxy group at the ortho-position, and an ethylamine group attached to the ring. The carbon atom alpha to the amino group is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1-(2-methoxyphenyl)ethanamine and (S)-1-(2-methoxyphenyl)ethanamine.[3] This chirality is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules can differ significantly between their enantiomeric forms.[3][4]

The presence of the methoxy group influences the molecule's electronic properties and solubility, making it a valuable component in multi-step synthetic pathways.[3] The amine group is basic and readily participates in a variety of chemical reactions, including N-alkylation, acylation, and nucleophilic substitutions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Boiling Point | 118°C at 17 mmHg | [1] |

| Density | ~1.003 g/cm³ (predicted) | [1] |

| Water Solubility | 22 g/L | [5] |

| pKa | ~9.13 (predicted) | [1] |

Synthesis of Racemic this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 2'-methoxyacetophenone.[6][7] This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.[8]

The Rationale Behind Reductive Amination

Direct alkylation of ammonia is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines. Reductive amination provides a more selective route to the primary amine. The choice of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄).[6][9][10] This is because NaBH₃CN and NaBH(OAc)₃ are selective for the reduction of the protonated imine (iminium ion) over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[10][11] The reaction is typically carried out under mildly acidic conditions, which facilitates both imine formation and its subsequent reduction.

Experimental Protocol: Reductive Amination

Materials:

-

2'-Methoxyacetophenone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of ~2 to quench any remaining reducing agent and to protonate the amine product.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with diethyl ether or DCM to remove any unreacted starting material and non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH of >12.

-

Extract the product into diethyl ether or DCM (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic this compound.

Chiral Resolution of this compound

The separation of the racemic mixture into its individual enantiomers is a critical step for its use in the synthesis of enantiomerically pure pharmaceuticals.[12] A widely used and industrially scalable method for the resolution of chiral amines is diastereomeric salt formation using a chiral resolving agent.[13]

Principles of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives.[5] This reaction forms a pair of diastereomeric salts, for example, (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[8] One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol or ethanol in an Erlenmeyer flask.

-

In a separate flask, dissolve the racemic this compound (1 equivalent) in the same solvent.

-

Slowly add the amine solution to the tartaric acid solution with gentle swirling. The formation of a precipitate may be observed.

-

Gently heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature. For optimal crystallization, it is recommended to let the solution stand undisturbed for 24 hours.

-

Collect the crystalline diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

-

To liberate the free amine, suspend the collected crystals in a mixture of water and DCM.

-

Add a sufficient amount of aqueous NaOH solution to the mixture until the aqueous layer is strongly basic (pH > 12) and all the solids have dissolved.

-

Separate the organic layer, and extract the aqueous layer with additional portions of DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton (CH), the methyl group protons (CH₃), and the amine protons (NH₂). The aromatic protons will appear in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The methine proton will be a quartet around δ 4.1 ppm, coupled to the methyl protons. The methyl protons will be a doublet around δ 1.4 ppm, coupled to the methine proton. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be around δ 55 ppm. The chiral methine carbon will appear around δ 50 ppm, and the methyl carbon will be in the upfield region, around δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹, characteristic of the primary amine.

-

C-H stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption around 1240 cm⁻¹.

-

C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 151. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z 136, which is often the base peak.[12][14][15]

Table 2: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 151 | [M]⁺ |

| 136 | [M - CH₃]⁺ |

Application in Pharmaceutical Synthesis: The Case of Asenapine

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[16] A prominent example is the atypical antipsychotic drug, Asenapine, which is used for the treatment of schizophrenia and bipolar disorder.[1][17]

The synthesis of Asenapine involves the use of a key intermediate derived from this compound. While the exact synthetic routes employed by pharmaceutical companies are often proprietary, published synthetic strategies demonstrate the incorporation of the 2-methoxyphenyl ethylamine moiety into the final drug structure.[16][18] The structural features of this fragment are crucial for the drug's interaction with its biological targets, which include dopamine and serotonin receptors.[1] The 2-methoxyphenyl group, in particular, plays a significant role in modulating the pharmacological activity of many CNS-active compounds.[19]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[20] It is also harmful if inhaled or swallowed. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]

Conclusion

This compound is a fundamentally important chiral intermediate in modern organic and medicinal chemistry. Its synthesis via reductive amination and subsequent resolution into enantiomerically pure forms are well-established and scalable processes. The unique structural and electronic properties conferred by the 2-methoxyphenyl ethylamine moiety make it a valuable building block for the construction of complex, biologically active molecules, as exemplified by its role in the synthesis of the antipsychotic drug Asenapine. A thorough understanding of its chemistry, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development.

References

-

MySkinRecipes. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. Retrieved from [Link]

-

ChemBK. (2024, April 10). (S)-1-(2-METHOXYPHENYL)ETHANAMINE. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Reductive amination. Retrieved from [Link]

-

Scribd. (n.d.). Asenapine Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R)-1-(2-methoxyphenyl)ethanamine. Retrieved from [Link]

-

Trea. (2013, August 29). Novel process for the preparation of asenapine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Asymmetric total synthesis of (+)-asenapine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Chiral resolution. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R)-1-(2-methoxyphenyl)ethanamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 41851-59-6,(S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Full Interpretation of IR and NMR Spectra. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(13), 3071. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

Sources

- 1. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 2. tutorchase.com [tutorchase.com]

- 3. CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Asymmetric total synthesis of (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (S)-1-(2-Methoxyphenyl)ethan-1-amine | 68285-24-5 [sigmaaldrich.com]

1-(2-Methoxyphenyl)ethanamine solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of 1-(2-Methoxyphenyl)ethanamine

Introduction

This compound is a primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and as a chiral resolving agent.[1] Its molecular structure, featuring a basic ethylamine side chain and a methoxy-substituted phenyl ring, dictates its physicochemical properties and, consequently, its behavior in various solvent systems.[2] A thorough understanding of its solubility is paramount for researchers and drug development professionals to ensure success in experimental design, reaction optimization, formulation, and bioavailability studies. Low solubility can lead to unpredictable results in vitro, hinder purification processes, and ultimately result in poor bioavailability for drug candidates.[3][4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its core physicochemical properties. It details the influence of critical factors such as pH and temperature and provides field-proven, step-by-step protocols for the accurate determination of its solubility.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters are its basicity (pKa) and lipophilicity (LogP), which govern its interaction with aqueous and organic media.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₉H₁₃NO | [5][6] | Provides the elemental composition. |

| Molar Mass | 151.21 g/mol | [5][6][7] | Essential for converting mass concentration (g/L) to molar concentration (mol/L). |

| pKa (Predicted) | 9.13 ± 0.10 | [5] | Indicates it is a weak base. The amine group will be protonated and positively charged at pH values significantly below 9.13, drastically increasing aqueous solubility. |

| LogP (Predicted) | 1.71 | [6] | A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, suggesting moderate lipophilicity and limited solubility of the free base in water. |

| Aqueous Solubility | 22 g/L | [5] | This is the measured thermodynamic solubility of the neutral form in water, providing a critical baseline value. |

| Physical Form | Liquid | [5][8] | As a liquid at room temperature, dissolution is not limited by the energy required to break a crystal lattice. |

Section 2: Aqueous Solubility Profile & The Critical Role of pH

The most significant factor governing the aqueous solubility of this compound is the pH of the solution. As a primary amine, it acts as a weak base, accepting a proton to form its conjugate acid, the 1-(2-methoxyphenyl)ethanaminium ion.

The equilibrium between the neutral free base (B) and the protonated cation (BH⁺) is described by the Henderson-Hasselbalch equation and is dictated by the compound's pKa of approximately 9.13.[5]

-

At pH < pKa (e.g., pH 2-7): The equilibrium shifts strongly towards the protonated, cationic form (BH⁺). This charged species is significantly more polar than the neutral base and readily forms strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[9][10]

-

At pH > pKa (e.g., pH 11-12): The compound exists predominantly as the neutral, free base (B). In this form, its solubility is limited by its moderate lipophilicity (LogP ≈ 1.71) and is determined to be 22 g/L.[5][6]

This pH-dependent behavior is a classic characteristic of amine-containing compounds and is a critical consideration for any process involving aqueous solutions, such as extractions, formulations, and biological assays.[11][12]

Caption: pH-dependent equilibrium of this compound.

Section 3: Solubility in Organic Solvents

The principle of "like dissolves like" is a reliable guide for estimating solubility in organic solvents.[13] The presence of the phenyl ring and methoxy group imparts lipophilic character, while the amine group provides a site for hydrogen bonding, allowing for miscibility with a range of solvent polarities.[1][2]

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Explicitly mentioned as a suitable solvent.[8] Its high polarity and hydrogen bond accepting capability facilitate dissolution. |

| Methanol / Ethanol | Polar Protic | Soluble | The amine can act as a hydrogen bond donor and acceptor with the alcohol's hydroxyl group, promoting miscibility. |

| Acetonitrile | Polar Aprotic | Soluble | The polarity is sufficient to dissolve the compound. |

| Dichloromethane (DCM) | Non-polar | Soluble | The lipophilic phenyl ring and overall molecular structure allow for favorable van der Waals interactions. |

| Toluene / Hexanes | Non-polar | Moderately to Sparingly Soluble | While the phenyl ring is compatible, the polar amine group may limit solubility in highly non-polar aliphatic solvents like hexanes. |

Section 4: Influence of Temperature on Solubility

For most solid organic compounds dissolved in a liquid solvent, solubility increases as the temperature rises.[13][14] This relationship is governed by the enthalpy of dissolution.

-

Endothermic Dissolution: If the dissolution process absorbs heat (most common for solids), increasing the temperature will shift the equilibrium towards dissolution, increasing solubility according to Le Châtelier's Principle.[15]

-

Exothermic Dissolution: If the process releases heat, increasing the temperature will decrease solubility.[15]

Section 5: Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[18][19]

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution by allowing excess solid (or liquid) solute to equilibrate with the solvent over an extended period. This ensures the measured concentration represents the true thermodynamic maximum. Shaking facilitates the dissolution process and ensures homogeneity.[18][20]

Self-Validation: The presence of undissolved solid/liquid at the end of the experiment visually confirms that saturation has been achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent results validates that equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., 20-50 mg into 1-2 mL of the chosen solvent). The excess is critical to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 850 rpm) for at least 24 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a short period to let the undissolved material settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating undissolved material, it is crucial to filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as LC-MS/MS (see Protocol 2).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides highly sensitive and selective quantification.

Causality: LC separates the analyte of interest from matrix components, while MS/MS provides unambiguous identification and quantification based on the analyte's specific mass-to-charge ratio and fragmentation pattern. Isotope dilution is often used for the highest accuracy.[21][22]

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the filtered sample from the shake-flask experiment (Protocol 1) with the mobile phase to a concentration that falls within the range of the standard curve.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The formic acid ensures the amine is protonated for good chromatographic peak shape.

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition for this compound (e.g., m/z 152.1 → 135.1).

-

-

Analysis: Inject the standards and the diluted sample. Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of the diluted sample from this curve and multiply by the dilution factor to calculate the final solubility.

Protocol 3: Investigating pH-Dependent Aqueous Solubility

This protocol adapts the shake-flask method to measure solubility across a range of pH values.

Causality: By using a series of well-defined buffers, the shake-flask experiment can be performed under fixed pH conditions, allowing for the direct measurement of solubility at each pH point.[23]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10, 12). Use buffers with sufficient capacity to resist pH changes upon dissolution of the amine.

-

Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each buffer solution.

-

Quantification: Analyze the concentration in the filtered supernatant from each buffer using LC-MS/MS (Protocol 2).

-

Data Analysis: Plot the measured solubility (in g/L or mol/L) as a function of pH to generate a pH-solubility profile.

Conclusion

The solubility of this compound is a multi-faceted characteristic defined by its molecular structure. It exhibits moderate lipophilicity and has a baseline aqueous solubility of 22 g/L in its neutral, free base form.[5] The primary amine group (pKa ≈ 9.13) is the dominant functional group influencing its behavior, making its aqueous solubility highly dependent on pH; it is significantly more soluble under acidic conditions where it exists as a protonated cation.[5] It is generally soluble in a wide range of polar organic solvents like DMSO and alcohols. The experimental protocols detailed herein, particularly the gold-standard shake-flask method coupled with specific LC-MS/MS analysis, provide a robust framework for researchers to accurately quantify these solubility characteristics, enabling informed decisions in synthesis, formulation, and drug development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ChemBK. (2024). (S)-1-(2-METHOXYPHENYL)ETHANAMINE. [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

-

RSC Education. (n.d.). Solubility and pH of amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

JoVE. (2024). Extraction: Effects of pH. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. PubChem Compound Summary for CID 853083. [Link]

- Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

-

American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

- American Chemical Society. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Mol-Instincts. (n.d.). 1-(2-methoxyphenyl)ethan-1-amine. [Link]

- Semantic Scholar. (n.d.).

-

Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. [Link]

- Royal Society of Chemistry. (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode.

- ResearchGate. (2008).

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

-

Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]

-

Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

-

Eurofins. (2023). ANALYTICAL METHOD SUMMARIES. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

Japan Environment and Children's Study. (n.d.). III Analytical Methods. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 40023-74-3(1-(2-methoxyphenyl)ethan-1-amine) | Kuujia.com [kuujia.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-1-(2-Methoxyphenyl)ethanamine | C9H13NO | CID 853083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-(2-Methoxyphenyl)ethylamine CAS#: 68285-23-4 [amp.chemicalbook.com]

- 9. Video: Extraction: Effects of pH [jove.com]

- 10. reddit.com [reddit.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanamine: Starting Materials and Strategic Approaches

This guide provides a comprehensive overview of the synthetic pathways to 1-(2-methoxyphenyl)ethanamine, a key chiral building block in the development of various pharmaceuticals.[1][2] We will delve into the core synthetic strategies, offering a detailed analysis of starting materials, reaction mechanisms, and process optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a recurring feature in a variety of biologically active compounds. The strategic placement of the methoxy group on the phenyl ring, coupled with the chiral center at the ethylamine side chain, makes it a valuable synthon for creating complex molecular architectures with specific pharmacological profiles. The enantiomers of this compound, (R)- and (S)-1-(2-methoxyphenyl)ethanamine, can exhibit different physiological effects, highlighting the importance of stereoselective synthesis.[1]

Core Synthetic Strategy: Reductive Amination of 2-Methoxyacetophenone

The most prevalent and industrially scalable approach to synthesizing this compound is the reductive amination of 2-methoxyacetophenone.[3][4] This method is favored for its high efficiency and the ready availability of the starting ketone, which can be synthesized from o-hydroxyacetophenone.[5] The overall transformation involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine.[6][7]

Scheme 1: General Reductive Amination Pathway

Caption: Reductive amination workflow for this compound.

Experimental Protocol: Leuckart-Wallach Reaction

A classic and robust method for this transformation is the Leuckart-Wallach reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent.[3][8][9][10]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyacetophenone and an excess of ammonium formate.

-

Heating: Heat the reaction mixture to a temperature of 160-185 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

Hydrolysis: After completion, the intermediate N-formyl derivative is hydrolyzed.[9] Cool the reaction mixture and add a strong base, such as sodium hydroxide, and heat to reflux to liberate the free amine.

-

Extraction and Purification: Cool the mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Excess Ammonium Formate: The use of excess ammonium formate drives the equilibrium towards the formation of the imine and also serves as the hydride source for the reduction.[8][9]

-

High Temperature: The Leuckart-Wallach reaction requires high temperatures to facilitate the decomposition of formate to provide the necessary reducing equivalents.[3][9]

-

Basic Hydrolysis: The N-formyl intermediate is stable, and basic hydrolysis is required to cleave the formyl group and yield the desired primary amine.

Alternative Reducing Agents and Conditions

While the Leuckart-Wallach reaction is effective, modern synthetic chemistry often employs milder and more selective reducing agents.

| Reducing Agent | Amine Source | Typical Conditions | Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Ammonium Acetate | Methanol, Room Temp | 70-85 | A common, mild, and inexpensive reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Chloride | Methanol, pH 6-7 | 80-95 | More selective for the iminium ion over the ketone, reducing side reactions. Requires careful pH control.[6] |

| Catalytic Hydrogenation (H₂) | Ammonia | Pd/C, PtO₂ | High | Clean reaction with water as the only byproduct. Requires specialized high-pressure equipment.[11] |

Trustworthiness and Self-Validating Systems:

The progress of these reactions should be meticulously monitored by TLC or GC-MS to confirm the consumption of the starting material and the formation of the product. The identity and purity of the final product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Asymmetric Synthesis: Accessing Enantiomerically Pure Amines

For many pharmaceutical applications, obtaining a single enantiomer of this compound is crucial.[1] This can be achieved through several asymmetric synthetic strategies.[12][13][14][15]

Asymmetric Reductive Amination

This approach modifies the reductive amination protocol by using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.[13]

Example: Asymmetric Transfer Hydrogenation

Chiral ruthenium or rhodium complexes can catalyze the asymmetric transfer hydrogenation of the intermediate imine.

Caption: Asymmetric transfer hydrogenation for chiral amine synthesis.

Key Considerations:

-

Catalyst Selection: The choice of the chiral ligand on the metal catalyst is critical for achieving high enantioselectivity.

-

Hydrogen Source: Formic acid or isopropanol often serve as the hydrogen source in transfer hydrogenation.

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[16] This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[17][18]

Workflow for Classical Resolution:

-

Salt Formation: The racemic amine is treated with a chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent.[17][19]

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[17][18]

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.[17][18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 40023-74-3(1-(2-methoxyphenyl)ethan-1-amine) | Kuujia.com [kuujia.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. A highly efficient asymmetric synthesis of methoxyhomophenylalanine using michael addition of phenethylamine (1998) | Masahiko Yamada | 47 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 15. 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Commercial availability of 1-(2-Methoxyphenyl)ethanamine

An In-Depth Technical Guide to the Commercial Availability of 1-(2-Methoxyphenyl)ethanamine

Introduction: A Versatile Chiral Building Block

This compound is a primary amine whose molecular architecture is foundational in modern organic synthesis and medicinal chemistry. Its structure is characterized by an ethylamine group attached to a methoxy-substituted benzene ring. The critical feature of this molecule is the chiral center at the carbon atom adjacent to the nitrogen, giving rise to two distinct, non-superimposable enantiomers: (R)-1-(2-Methoxyphenyl)ethanamine and (S)-1-(2-Methoxyphenyl)ethanamine.

The stereochemistry of this compound is of paramount importance. In drug development, the biological activity of two enantiomers can vary dramatically, with one often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the ability to source enantiomerically pure forms of this amine is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the commercial landscape for this compound. It is designed to equip researchers and drug development professionals with the necessary information to strategically source this key intermediate, with a focus on supplier options, quality considerations, and procurement workflows.

Section 1: Chemical Identity and Core Properties

A precise understanding of the compound's properties is the first step in successful procurement and application. The compound and its common variants are identified by unique CAS numbers, which are essential for accurate searching across supplier databases.

| Property | Value / Information |

| Compound Name | This compound |

| Synonyms | 1-(2-Methoxyphenyl)ethylamine |

| Molecular Formula | C₉H₁₃NO[2][3] |

| Molecular Weight | 151.21 g/mol [2][3] |

| Racemic CAS Number | 40023-74-3[2][4] |

| (S)-Enantiomer CAS | 68285-24-5[3] |

| (R)-Enantiomer CAS | 68285-23-4[5][6] |

| (S)-HCl Salt CAS | 1332832-15-1[7] |

| (R)-HCl Salt CAS | 704892-60-4[8] |

| Typical Physical Form | Liquid (Free Base), Solid (Hydrochloride Salt)[7] |

| Typical Purity | ≥95% to ≥98%[2] |

Section 2: Commercial Suppliers and Product Specifications

This compound is readily available from a multitude of chemical suppliers, catering to needs from early-stage research (milligrams) to process development (kilograms). The choice of supplier often depends on the required scale, purity, enantiomeric form, and available documentation. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Variant | CAS Number | Purity | Typical Quantities | Notes |

| Sigma-Aldrich | (S)-1-(2-Methoxyphenyl)ethan-1-amine | 68285-24-5 | 95% | 100 mg - 1 g | Sold as an Aldrich partner product. |

| Sigma-Aldrich | (S)-1-(2-Methoxyphenyl)ethan-1-amine HCl | 1332832-15-1 | 95%[7] | - | Available as the hydrochloride salt. |

| ChemScene | 1-(2-Methoxyphenyl)ethan-1-amine | 40023-74-3 | ≥98%[2] | - | Racemic mixture. |

| Santa Cruz Biotech | (1S)-1-(2-methoxyphenyl)ethanamine | 68285-24-5 | - | - | For Research Use Only.[3] |

| Cenmed | (R)-1-(2-Methoxyphenyl)ethanamine | 68285-23-4 | ≥95%[5] | 100 mg | - |

| BLDpharm | (R)-1-(2-Methoxyphenyl)ethanamine HCl | 704892-60-4 | - | - | Hydrochloride salt, requires cold-chain transport.[8] |

| Aladdin Scientific | 1-(2-Methoxy-phenyl)-ethylamine | 40023-74-3 | min 95%[4] | 1 g | Racemic mixture. |

Expert Insight: For drug discovery applications, sourcing the specific (R) or (S) enantiomer is typically required. The free base is a liquid, while the hydrochloride salt is a solid, which can be advantageous for handling, stability, and weighing accuracy. Always verify the enantiomeric purity or excess (e.e.) from the supplier's Certificate of Analysis, especially for applications in asymmetric synthesis.

Section 3: Quality Control and Analytical Verification

The integrity of research and development hinges on the quality of the starting materials. For a chiral intermediate like this compound, quality verification extends beyond simple chemical purity to encompass stereochemical identity.

Self-Validating Protocols for Material Acceptance: A trustworthy procurement process includes robust analytical verification. Researchers should expect or request the following data from a supplier's Certificate of Analysis (CoA) and, for critical applications, consider independent verification.

-

Identity Confirmation:

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and the absence of significant organic impurities.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

-

Purity Assessment:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, typically reported as a percentage area.

-

-

Enantiomeric Purity:

-

Chiral HPLC: This is the gold standard for determining the ratio of the (R) and (S) enantiomers and calculating the enantiomeric excess (e.e.). For chiral drug synthesis, an e.e. of >99% is often required.

-

Causality in Experimental Choices: Why is chiral HPLC critical? In asymmetric synthesis, the enantiomeric purity of a chiral auxiliary or building block directly dictates the maximum possible enantiomeric purity of the final product. Using a starting material with low e.e. will invariably lead to a product that is difficult and costly to purify to the desired stereochemical standard.

Section 4: Strategic Procurement Workflow

Sourcing specialty chemicals requires a systematic approach to ensure the material meets all technical, regulatory, and timeline requirements. The following workflow outlines a best-practice model for procuring this compound.

Caption: Strategic workflow for procuring this compound.

Section 5: Relevance in Modern Drug Discovery

This compound and its analogs are prevalent in medicinal chemistry, serving as key intermediates for constructing more complex, biologically active molecules. The phenethylamine scaffold is a well-established pharmacophore found in numerous APIs and neurotransmitters.[9]

Derivatives of this compound are particularly relevant in neuroscience research. For example, related N-benzylphenethylamines have been developed as potent and selective agonists for the serotonin 5-HT₂A receptor, which is a key target in understanding and treating psychiatric disorders.[10] The synthesis of these advanced research tools, such as [¹¹C]CIMBI-36, relies on the availability of high-quality precursors like this compound.[10] This underscores the direct link between sourcing reliable chemical building blocks and advancing the frontiers of pharmaceutical research.

Section 6: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Storage Conditions: Most suppliers recommend refrigerated storage (2-8°C) to preserve stability.[11] For sensitive applications, storage under an inert atmosphere may also be advised to prevent slow oxidation.[11]

-

Safety Information: The hydrochloride salt is typically classified as a warning or danger-level substance, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or inhaled.[7] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and vital chiral building block for the scientific research community. It is available in racemic and enantiomerically pure forms, as well as a more stable hydrochloride salt, from a wide range of global suppliers. For professionals in drug development, the critical considerations are not merely price and availability, but the verifiable chemical and enantiomeric purity of the material. By implementing a strategic sourcing workflow that includes rigorous evaluation of supplier documentation and, where necessary, independent analytical verification, researchers can ensure the integrity of their starting materials, which is the bedrock of reproducible and successful scientific outcomes.

References

-

ethylbenzylamine | CAS#:3789-59-1. Chemsrc. [Link]

-

1-(2-Methoxy-phenyl)-ethylamine, min 95%, 1 gram. Aladdin Scientific. [Link]

-

(R)-1-(2-Methoxyphenyl)ethanamine (C007B-468927). Cenmed. [Link]

-

(R)-1-(2-Methoxyphenyl)ethanamine. PubChem. [Link]

-

Request Bulk Quote. ChemUniverse. [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. [Link]

Sources